molecular formula C8H12BNO3 B3027525 (2-Isopropoxypyridin-4-yl)boronic acid CAS No. 1314239-18-3

(2-Isopropoxypyridin-4-yl)boronic acid

Cat. No.: B3027525
CAS No.: 1314239-18-3
M. Wt: 181.00
InChI Key: KXFOVGZGIPWHTK-UHFFFAOYSA-N
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Description

The compound “(2-Isopropoxypyridin-4-yl)boronic acid” is a type of boronic acid. Boronic acids are increasingly utilized in diverse areas of research, including interactions with diols and strong Lewis bases such as fluoride or cyanide anions . They have applications in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .


Synthesis Analysis

The synthesis of boronic acids often relies on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . The synthetic processes used to obtain these active compounds are also referred .


Molecular Structure Analysis

Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids . From a structural point of view, it has been shown that borinic acids can exist as a monomer, dimer (anhydride R2BOBR2), or cyclic trimer ([R2BOH]3), in solution or the solid state, depending on the substitution pattern of the R group .


Chemical Reactions Analysis

Boronic acids are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They have been used in cross-coupling reactions , and as bioactive compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Heterocycles : (2-Isopropoxypyridin-4-yl)boronic acid derivatives are involved in the synthesis of new 1,3-dioxa-2-bora heterocycles. These heterocycles are obtained through reactions with various hydroxy compounds and acetic anhydride, providing a range of substituted heterocycles (Srivastava & Bhardwaj, 1978).

Applications in Organic Chemistry

  • Suzuki Cross-Coupling : Novel halopyridinylboronic acids and esters, including this compound derivatives, are utilized in Suzuki cross-coupling reactions. This allows the production of new pyridine libraries, demonstrating their significance in creating diverse organic compounds (Bouillon et al., 2003).

Fluorescence and Sensing Applications

  • Fluorescence Quenching Studies : Boronic acid derivatives, including this compound, are studied for their fluorescent properties. Their fluorescence quenching behavior in various solvents provides valuable insights for sensor design (Melavanki, 2018).
  • Selective Fluorescent Chemosensors : Boronic acid derivatives are integral in developing selective fluorescent chemosensors for detecting carbohydrates and bioactive substances. This underscores their potential in disease diagnosis and prevention (Huang et al., 2012).

Biomedical Applications

  • Biological and Pharmaceutical Applications : Boronic acid polymers, potentially including this compound derivatives, show promise in several biomedical applications such as HIV, obesity, diabetes, and cancer treatment. Their unique reactivity and solubility make them suitable for developing new biomaterials (Cambre & Sumerlin, 2011).
  • Boronic Acid in Drug Development : Boronic acid compounds, such as this compound, are utilized in the development of enzyme inhibitors and as components in boron neutron capture agents for cancer therapy, demonstrating their versatility in pharmaceutical research (Yang, Gao, & Wang, 2003).

Mechanism of Action

Target of Action

The primary target of (2-Isopropoxypyridin-4-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

They are considered bioisosteres of carboxylic acids , suggesting they may have similar pharmacokinetic properties.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of complex organic compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, certain boronic acids, including cyclobutylboronic acid, are known to decompose in air . Furthermore, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that it can be carried out in a variety of environmental conditions.

Safety and Hazards

Boronic acids are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have been classified for Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .

Future Directions

Boronic acids have been used in various areas of research and their applications are expected to grow. They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and have shown potential in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Properties

IUPAC Name

(2-propan-2-yloxypyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-6(2)13-8-5-7(9(11)12)3-4-10-8/h3-6,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFOVGZGIPWHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)OC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201246508
Record name B-[2-(1-Methylethoxy)-4-pyridinyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314239-18-3
Record name B-[2-(1-Methylethoxy)-4-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314239-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[2-(1-Methylethoxy)-4-pyridinyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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